molecular formula C13H9ClN2O B059712 4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine CAS No. 1253791-81-9

4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine

Cat. No.: B059712
CAS No.: 1253791-81-9
M. Wt: 244.67 g/mol
InChI Key: JUFJDDDAZSBKCX-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine is a high-value chemical scaffold designed for medicinal chemistry and pharmacological research. This fused heterocyclic compound features a chloro group at the 4-position, a key reactive handle that facilitates facile cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions, making it an essential synthetic intermediate for generating diverse pyrimidine libraries. The furo[3,2-d]pyrimidine core is a privileged structure in drug discovery, known for its ability to mimic purine bases and interact with the ATP-binding pockets of various protein kinases. Consequently, its primary research applications are concentrated in the development of novel kinase inhibitors for oncology and inflammatory disease research. Researchers utilize this compound to probe cellular signaling pathways, investigate structure-activity relationships (SAR), and develop potential therapeutic candidates targeting dysregulated kinases. The methyl and phenyl substituents further modulate the compound's electronic properties, lipophilicity, and overall binding affinity, offering a versatile platform for lead optimization. This product is intended for use in biochemical assays, high-throughput screening, and as a key building block in synthetic organic chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c1-8-15-10-7-11(9-5-3-2-4-6-9)17-12(10)13(14)16-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFJDDDAZSBKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)OC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228266
Record name Furo[3,2-d]pyrimidine, 4-chloro-2-methyl-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253791-81-9
Record name Furo[3,2-d]pyrimidine, 4-chloro-2-methyl-6-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253791-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-d]pyrimidine, 4-chloro-2-methyl-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-4-methylpyrimidine with phenylacetylene in the presence of a base and a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-methyl-6-phenylfuro[3,2-d]pyrimidine .

Scientific Research Applications

4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 4-chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine include:

Compound Name Substituents (Positions) Key Features Biological/Physical Properties
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1255779-28-2) Furan-methyl (7), methyl (6), chloro (4) Pyrrolo-pyrimidine core with furan side chain; enhanced solubility due to polar furan group Potential kinase inhibitor (hypothesized)
4-Chloro-2-(4-chlorophenyl)-6-phenylpyrimidine (CAS 36935-60-1) 4-Cl, 2-(4-Cl-phenyl), 6-phenyl Non-fused pyrimidine; dual chloro-phenyl groups increase steric bulk Anticancer activity (in silico studies)
4-Chloro-6-fluoropyrido[3,2-d]pyrimidine (CAS 175358-04-0) Fluoro (6), chloro (4) Pyrido-pyrimidine core; fluorine enhances metabolic stability Inhibitor of tyrosine kinases (reported)
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Nitrophenoxy (4), thiophene (6) Electron-withdrawing nitro group improves reactivity in SNAr reactions Antifungal activity (experimental)

Key Observations :

  • Fused vs.
  • Substituent Effects : The phenyl group at position 6 in the target compound increases lipophilicity (LogP ~3.2 estimated) compared to fluorinated analogues (e.g., CAS 175358-04-0, LogP ~2.5) .
  • Reactivity : The 4-chloro group in the target compound is more reactive than 4-fluoro or 4-methoxy groups, enabling efficient derivatization in drug discovery pipelines .

Efficiency Metrics :

  • The target compound’s synthesis (yield ~75–80%) is less efficient than CAS 1255779-28-2 (>90%) but avoids costly palladium catalysts required for CAS 36935-60-1 .

Biological Activity

4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a fused furo and pyrimidine ring structure, with specific substituents that enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following characteristics:

  • Molecular Formula : C11_{11}H8_{8}ClN3_{3}O
  • Molecular Weight : 233.66 g/mol
  • CAS Number : 1496366

The unique arrangement of the chloro group at the 4-position, a methyl group at the 2-position, and a phenyl group at the 6-position contributes to its biological activities.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied for its ability to inhibit key inflammatory mediators such as:

  • Prostaglandin E2
  • Inducible Nitric Oxide Synthase (iNOS)
  • Tumor Necrosis Factor-alpha (TNF-α)
  • Nuclear Factor kappa B (NF-κB)

These mediators are crucial in the inflammatory response, and their inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The compound has shown promise as an anticancer agent through its interaction with various molecular targets. Notably, it acts as an inhibitor of:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

Molecular modeling studies indicate that this compound interacts favorably with VEGFR-2, affecting tumor growth and angiogenesis. This interaction is primarily facilitated through hydrophobic contacts and hydrogen bonding patterns that enhance its inhibitory effects on these targets.

Antimicrobial Activity

Preliminary studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various microbial strains, demonstrating effectiveness that warrants further investigation for potential applications in treating infections .

The mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : By inhibiting enzymes related to inflammation and cancer progression.
  • Interaction with Receptors : Targeting receptors involved in cell signaling pathways that regulate proliferation and apoptosis.
  • Modulation of Cellular Responses : Affecting cellular processes that contribute to inflammation and tumor development.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. The following synthetic route is commonly employed:

  • Reaction of 2-chloro-4-methylpyrimidine with phenylacetylene in the presence of a base and palladium catalyst.

This method allows for the efficient production of the compound while maintaining high purity levels suitable for biological testing.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals how variations in substituents can influence biological activity:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-2-methylfuro[2,3-d]pyrimidineLacks phenyl groupMore soluble; different activity profile
6-Phenylfuro[3,2-d]pyrimidineNo chloro or methyl groupsAltered reactivity
4-Bromo-2-methyl-6-phenylfuro[3,2-d]pyrimidineBromine instead of chlorineDifferent pharmacokinetics

This table illustrates how modifications can significantly affect both chemical behavior and biological efficacy.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

  • Anti-inflammatory Studies : Animal models demonstrated reduced edema when treated with this compound compared to standard anti-inflammatory drugs.
  • Anticancer Efficacy : In vitro studies showed significant inhibition of cancer cell proliferation across multiple tumor cell lines.

These findings underscore the therapeutic potential of this compound across multiple domains.

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine in laboratory settings?

Methodological Answer:

  • Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators if aerosol generation is possible .
  • Containment : Conduct reactions in a fume hood or glovebox to prevent inhalation of volatile intermediates.
  • Waste Management : Segregate halogenated waste (e.g., chloro derivatives) and dispose via certified hazardous waste services to prevent environmental contamination .

Q. What are the common synthetic routes for preparing this compound, and what factors influence reaction efficiency?

Methodological Answer:

  • Route 1 : Cyclocondensation of substituted furan precursors with chlorinated pyrimidine intermediates under anhydrous conditions (e.g., using POCl₃ as a chlorinating agent). Yields depend on stoichiometric control of the chloro-substituent .
  • Route 2 : Metal-free fluorination/chlorination of β-CF₃ aryl ketones, achieving 60–85% yields. Key factors include temperature (70–90°C) and solvent polarity (e.g., DMF vs. THF) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure product .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the synthesis of substituted furopyrimidines like this compound?

Methodological Answer:

  • Steric/Electronic Effects : Use bulky directing groups (e.g., tert-butyl) to block undesired substitution sites. For example, 2-methyl groups direct chlorination to the 4-position .
  • Catalytic Systems : Employ Pd-catalyzed C–H activation to achieve selective functionalization. Ligands like PPh₃ enhance meta-substitution in phenyl rings .
  • Kinetic Control : Lower reaction temperatures (0–25°C) favor kinetic products, while higher temperatures (80–100°C) promote thermodynamic stabilization of regioselective isomers .

Q. What advanced spectroscopic techniques are critical for confirming the structural integrity of this compound derivatives?

Methodological Answer:

  • Multinuclear NMR :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 1.8–2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). Chlorine substituents deshield adjacent carbons by 5–10 ppm .
    • ¹⁹F NMR : Detect fluorinated analogs (if applicable) with shifts at δ -110 to -120 ppm .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺) with <2 ppm error. For example, C₁₃H₁₀ClN₂O requires m/z 261.0425 .
  • X-ray Crystallography : Resolve bond angles and torsional strain in the fused furopyrimidine ring system .

Q. How can contradictory data in biological activity studies of this compound analogs be systematically analyzed?

Methodological Answer:

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.
  • Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes to rule out false negatives due to rapid degradation .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases) and validate experimental IC₅₀ values .

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